molecular formula C38H54N2O10S2 B15127563 [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid

[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid

Cat. No.: B15127563
M. Wt: 763.0 g/mol
InChI Key: BXGKAGLZHGYAMW-UHFFFAOYSA-N
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Description

[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the benzo[a]quinolizin ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions are carried out using methanol and a suitable catalyst.

    Attachment of the 2-methylpropyl group: This step involves alkylation reactions using 2-methylpropyl halides.

    Formation of the amino ester: Amination and esterification reactions are performed to introduce the amino and ester functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate: Lacks the sulfonic acid group.

    [9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid: Contains the sulfonic acid group, which may enhance its solubility and reactivity.

Uniqueness

The presence of the 4-methylbenzenesulfonic acid group in this compound distinguishes it from similar compounds

Properties

Molecular Formula

C38H54N2O10S2

Molecular Weight

763.0 g/mol

IUPAC Name

[9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] 2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C24H38N2O4.2C7H8O3S/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4;2*1-6-2-4-7(5-3-6)11(8,9)10/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3;2*2-5H,1H3,(H,8,9,10)

InChI Key

BXGKAGLZHGYAMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC

Origin of Product

United States

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